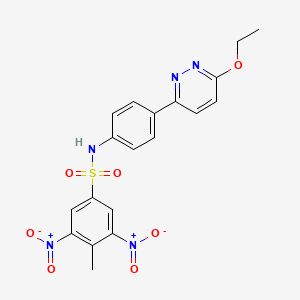![molecular formula C8H9N3 B2811140 Pyrazolo[1,5-a]pyridin-4-ylmethanamine CAS No. 1554583-09-3](/img/structure/B2811140.png)
Pyrazolo[1,5-a]pyridin-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridin-4-ylmethanamine is a chemical compound with the CAS Number: 1554583-09-3 . It has a molecular weight of 147.18 . This compound is part of the pyrazolo[1,5-a]pyrimidines family, which is a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidines scaffold . This scaffold is considered strategic for optical applications due to several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be influenced by various factors . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 147.18 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines, closely related to Pyrazolo[1,5-a]pyridin-4-ylmethanamine, have been reported as potent inhibitors of mycobacterial ATP synthase, particularly for the treatment of Mycobacterium tuberculosis. Researchers have conducted comprehensive studies on structure-activity relationships, finding that certain analogues exhibit potent in vitro growth inhibition of M.tb, with low hERG liability and good stability (Sutherland et al., 2022).
Biomedical Applications : A review of more than 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, covering their diversity, synthetic methods, and biomedical applications. These compounds, including variations of this compound, have been significant in medicinal chemistry (Donaire-Arias et al., 2022).
Antibacterial and Antitumor Properties : Novel heterocyclic compounds with the pyrazole ring, including this compound, have been synthesized and evaluated for their antibacterial and antitumor properties. These studies involve characterizing the compounds using various spectral data and testing their efficacy as antibacterial and antitumor agents (Hamama et al., 2012).
Anticancer Potential and Enzymatic Inhibitory Activity : Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant impact in medicinal chemistry, particularly for their anticancer potential and enzymatic inhibitory activity. These compounds have attracted attention in material science due to their photophysical properties (Arias-Gómez et al., 2021).
Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines and related compounds demonstrate notable antimicrobial activity. They are also used in organic synthesis and have shown a variety of biological activities (Zaki et al., 2016).
Wirkmechanismus
Target of Action
The primary target of Pyrazolo[1,5-a]pyridin-4-ylmethanamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s molecular weight (14718 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cancer cells , thereby reducing their proliferation.
Zukünftige Richtungen
The future directions for the research and development of Pyrazolo[1,5-a]pyridin-4-ylmethanamine and its derivatives are promising. They have potential applications in cancer treatment, particularly through the inhibition of TRKs . Further exploration and development of these compounds are warranted.
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBKGBRCAFIQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

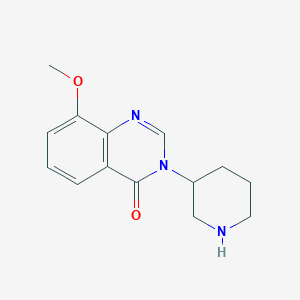
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2811058.png)
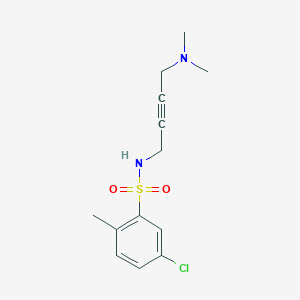
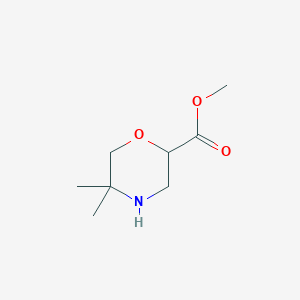
![5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2811062.png)


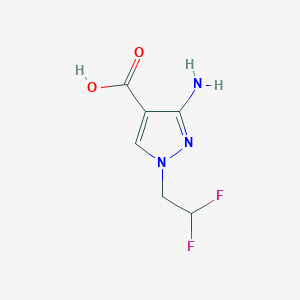

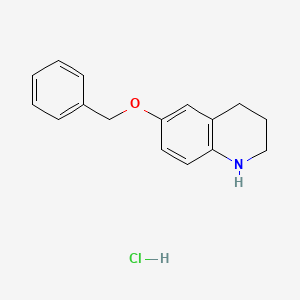
![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)


